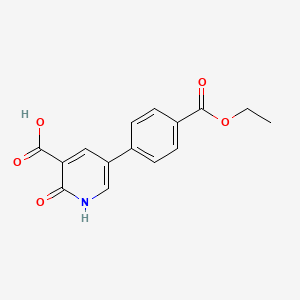![molecular formula C15H14N2O4 B6392720 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% CAS No. 1262002-12-9](/img/structure/B6392720.png)
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, also known as 5-HNE, is a naturally occurring compound found in many plants. It is a derivative of nicotinic acid and is one of the most studied compounds in the field of plant biochemistry. 5-HNE has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology. 5-HNE has been shown to possess many beneficial properties, including anti-inflammatory and antioxidant activities. In addition, 5-HNE has been found to possess antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to exert its effects through several different mechanisms. First, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to inhibit the activity of several enzymes involved in the breakdown of fatty acids and proteins. This inhibition leads to an increase in the levels of these molecules in the cell, which can lead to a variety of physiological effects. Second, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to inhibit the activity of certain transcription factors, which can lead to changes in gene expression. Finally, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to interact with several different receptors, including the serotonin and dopamine receptors, which can lead to changes in neurotransmitter levels.
Biochemical and Physiological Effects
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. In terms of biochemical effects, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to inhibit the activity of several enzymes involved in the breakdown of fatty acids and proteins. This inhibition leads to an increase in the levels of these molecules in the cell, which can lead to a variety of physiological effects. In terms of physiological effects, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess anti-inflammatory and antioxidant activities. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in lab experiments is that it is a naturally occurring compound and is relatively easy to synthesize. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is relatively non-toxic and has been found to possess a wide range of beneficial properties. The main limitation of using 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict the exact effects of its use.
Future Directions
There are several potential future directions for the study of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%. First, further research could be conducted to better understand the mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%. Second, further research could be conducted to determine the therapeutic potential of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in the treatment of various diseases. Third, further research could be conducted to determine the potential applications of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in the fields of biochemistry, physiology, and pharmacology. Finally, further research could be conducted to determine the potential interactions of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% with other compounds.
Synthesis Methods
The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is typically achieved through the reaction of nicotinic acid and ethyl amine in an aqueous solution. The reaction is catalyzed by a base, such as sodium bicarbonate, and proceeds in two steps. In the first step, the nicotinic acid reacts with the ethyl amine to form the intermediate product, 5-ethylaminocarbonyl-6-hydroxynicotinic acid. In the second step, the intermediate product is hydrolyzed to 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%.
Scientific Research Applications
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been studied extensively in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to be involved in the regulation of gene expression, cell growth, and cellular metabolism. 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has also been studied in the context of cancer research, as it has been found to possess anti-tumor properties. In physiology, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess anti-inflammatory and antioxidant activities. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been studied for its potential role in the regulation of blood pressure and glucose metabolism. In pharmacology, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been studied for its potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
5-[3-(ethylcarbamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-16-13(18)10-5-3-4-9(6-10)12-7-11(15(20)21)8-17-14(12)19/h3-8H,2H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDOIDTVSHULNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688077 |
Source


|
| Record name | 5-[3-(Ethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-12-9 |
Source


|
| Record name | 5-[3-(Ethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392644.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392656.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392665.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392667.png)
![2-Amino-5-[3-(N-ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392674.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392679.png)
![2-Amino-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392683.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392687.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392697.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6392715.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)


